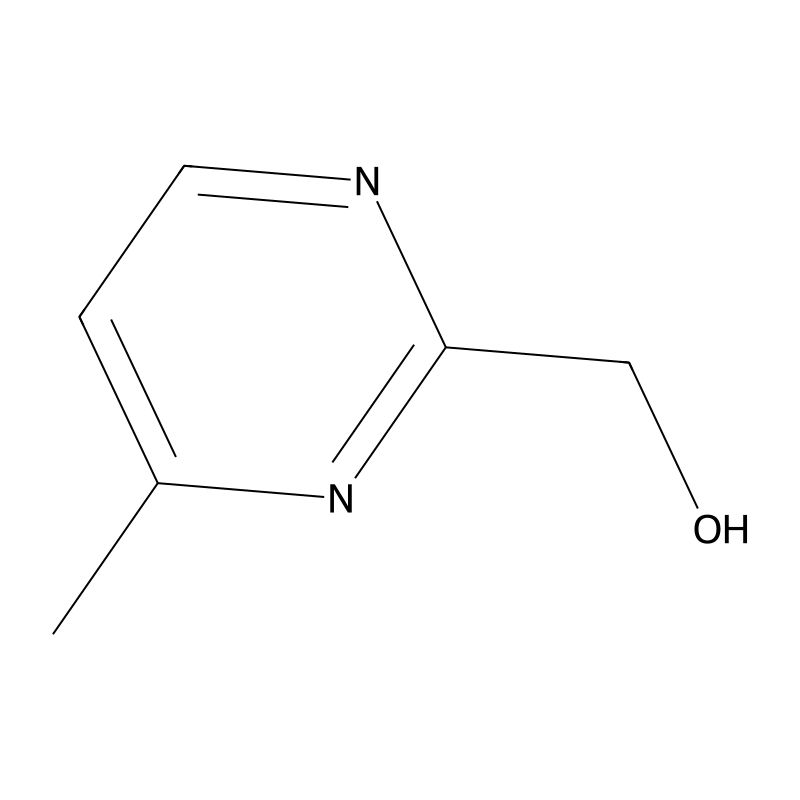

(4-Methylpyrimidin-2-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Medicinal Chemistry

The pyrimidine ring is a common scaffold found in many biologically active molecules, including nucleosides, which play crucial roles in cellular processes. The presence of a hydroxyl and a methyl group in (4-Methylpyrimidin-2-yl)methanol suggests potential for further modifications to create novel compounds with specific biological activities. Researchers are exploring its potential as a:

- Lead compound for drug discovery: Its structural similarity to existing drugs or bioactive molecules could serve as a starting point for designing new drugs with improved properties [].

- Scaffold for targeted therapies: By attaching functional groups to the molecule, researchers could potentially target specific biological processes relevant to various diseases [].

Material Science

It is theoretically possible to explore its potential as a:

(4-Methylpyrimidin-2-yl)methanol is an organic compound with the molecular formula CHNO and a molecular weight of 123.15 g/mol. It features a pyrimidine ring substituted with a methyl group at the fourth position and a hydroxymethyl group at the second position. This compound is characterized by its potential for hydrogen bonding, as it has one hydrogen bond donor and two hydrogen bond acceptors . The compound is recognized for its high gastrointestinal absorption and ability to permeate the blood-brain barrier, indicating its potential bioavailability for pharmacological applications .

- Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

- Esterification: Reacting with carboxylic acids can yield esters.

- Nucleophilic Substitution: The nitrogen atom in the pyrimidine ring can engage in nucleophilic attacks, allowing for further functionalization of the compound.

These reactions make (4-Methylpyrimidin-2-yl)methanol versatile in synthetic organic chemistry, particularly in drug development and modification of biologically active compounds.

Research indicates that (4-Methylpyrimidin-2-yl)methanol exhibits notable biological activities. It has been screened for antimicrobial properties, demonstrating effectiveness against various bacterial and fungal strains . Additionally, studies suggest potential antitumor activity, particularly against human liver carcinoma cell lines, making it a candidate for further investigation in cancer therapeutics .

The synthesis of (4-Methylpyrimidin-2-yl)methanol can be achieved through several methods:

- Direct Alkylation: Methylation of pyrimidine derivatives using alkyl halides.

- Reduction Reactions: Reduction of corresponding carbonyl compounds can yield the desired alcohol.

- Hydroxymethylation: The introduction of hydroxymethyl groups via formylation followed by reduction.

These methods allow for the efficient production of (4-Methylpyrimidin-2-yl)methanol in laboratory settings .

(4-Methylpyrimidin-2-yl)methanol finds applications across various fields:

- Pharmaceuticals: Its antimicrobial and antitumor properties make it a valuable compound in drug formulation.

- Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.

- Biochemical Research: Investigated for its role in biological systems and potential therapeutic applications.

Interaction studies involving (4-Methylpyrimidin-2-yl)methanol focus on its binding affinities with various biological targets. For instance, docking studies have been performed to assess its interaction with protein receptors related to microbial infections and cancer cells . These studies provide insights into its mechanism of action and help identify potential therapeutic pathways.

Several compounds share structural similarities with (4-Methylpyrimidin-2-yl)methanol. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (4-Phenylpyridin-2-yl)methanol | 55218-73-0 | 0.91 |

| (3,5-Dimethylpyridin-2-yl)methanol | 202932-05-6 | 0.86 |

| 2-Hydroxymethyl-3-methylpyridine | 63071-09-0 | 0.86 |

| (2-Methylpyridin-4-yl)methanol | 105250-16-6 | 0.86 |

Uniqueness

What distinguishes (4-Methylpyrimidin-2-yl)methanol from these similar compounds is its specific substitution pattern on the pyrimidine ring, which influences its biological activity and chemical reactivity. The presence of both a methyl group and a hydroxymethyl group allows for unique interactions within biological systems, enhancing its potential as a therapeutic agent.

(4-Methylpyrimidin-2-yl)methanol represents a heterocyclic organic compound characterized by a pyrimidine ring system with specific substitution patterns that define its chemical identity [2] [3]. The compound possesses the molecular formula C6H8N2O with a molecular weight of 124.14 grams per mole, establishing it as a relatively small organic molecule within the pyrimidine family [2] [7]. The structural architecture consists of a six-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1 and 3 positions of the ring, characteristic of the pyrimidine scaffold [2] [3].

The substitution pattern includes a methyl group (-CH3) attached to the carbon atom at position 4 of the pyrimidine ring, while a hydroxymethyl group (-CH2OH) is bonded to the carbon at position 2 [2] [3]. This specific arrangement creates a compound with both aromatic and aliphatic alcohol functionalities, contributing to its unique chemical properties and reactivity profile [3] [7]. The Chemical Abstracts Service registry number 142650-13-3 uniquely identifies this compound in chemical databases, while the MDL number MFCD13195008 provides an additional standardized identifier [2] [3].

The canonical SMILES notation CC1=NC=CC(=N1)CO effectively represents the molecular connectivity, where the pyrimidine ring structure is clearly delineated with the methyl and hydroxymethyl substituents in their respective positions [3] [7]. The International Union of Pure and Applied Chemistry name (4-methylpyrimidin-2-yl)methanol systematically describes the compound according to established nomenclature conventions [2] [3].

| Property | Value |

|---|---|

| Molecular Formula | C6H8N2O |

| Molecular Weight (g/mol) | 124.14 |

| CAS Number | 142650-13-3 |

| MDL Number | MFCD13195008 |

| SMILES | CC1=NC=CC(=N1)CO |

| InChI Key | IBKIFBIVJRIQNE-UHFFFAOYSA-N |

| IUPAC Name | (4-methylpyrimidin-2-yl)methanol |

The molecular composition reveals one hydrogen bond donor originating from the hydroxyl group of the hydroxymethyl substituent and three hydrogen bond acceptors comprising the hydroxyl oxygen and the two pyrimidine nitrogen atoms [3] . This hydrogen bonding capability significantly influences the compound's physical properties, including its solubility characteristics and intermolecular interactions [7].

Crystallographic Analysis and Structural Confirmation

Crystallographic analysis of (4-methylpyrimidin-2-yl)methanol provides definitive structural confirmation through X-ray diffraction studies, though specific crystal structure data for this exact compound remains limited in the current literature [9] [10]. However, closely related pyrimidine derivatives have been extensively characterized through single-crystal X-ray diffraction, providing valuable insights into the structural features common to this class of compounds [9] [12].

Comparative crystallographic studies of related pyrimidine-containing compounds reveal that molecules with similar substitution patterns typically crystallize in monoclinic or triclinic crystal systems [10] [21]. The pyrimidine ring generally maintains planarity within the crystal lattice, with bond lengths and angles consistent with aromatic character [10] [24]. For analogous compounds, the carbon-nitrogen bond lengths in the pyrimidine ring typically range from 1.32 to 1.35 Angstroms, while carbon-carbon bonds within the ring measure approximately 1.38 to 1.40 Angstroms [9] [10].

The hydroxymethyl substituent at position 2 introduces conformational flexibility that influences the overall molecular geometry and packing arrangements within the crystal structure [10] [22]. Hydrogen bonding interactions involving the hydroxyl group often play a crucial role in determining the crystal packing motifs and stability [10] [24]. These intermolecular hydrogen bonds typically form networks that stabilize the crystal structure and influence the physical properties of the solid material [24] [22].

Crystallographic data for structurally similar compounds indicate that the dihedral angles between substituent groups and the pyrimidine ring plane are generally small, typically less than 10 degrees, suggesting minimal steric hindrance and favorable electronic interactions [9] [21]. The methyl group at position 4 typically adopts a conformation that minimizes steric interactions with adjacent ring atoms while maintaining optimal orbital overlap [21] [25].

Isomeric Forms and Molecular Conformation

(4-Methylpyrimidin-2-yl)methanol exhibits structural relationships with several isomeric forms that differ in the positioning of substituents around the pyrimidine ring [11] [30]. The positional isomers include (2-methylpyrimidin-4-yl)methanol and (4-methylpyrimidin-5-yl)methanol, each presenting distinct electronic and physical properties despite sharing the same molecular formula [8] [11] [30].

The (2-methylpyrimidin-4-yl)methanol isomer features the methyl group at position 2 and the hydroxymethyl group at position 4, creating a different electronic environment around the pyrimidine ring [11]. This positional change significantly affects the compound's reactivity and interaction patterns due to altered proximity relationships between the substituents and the ring nitrogen atoms [11] [16]. The (4-methylpyrimidin-5-yl)methanol isomer, with CAS number 954226-87-0, positions the hydroxymethyl group at the 5-position while maintaining the methyl group at position 4 [8] [30].

| Compound | CAS Number | Molecular Formula | Position of Substitution |

|---|---|---|---|

| (4-Methylpyrimidin-2-yl)methanol | 142650-13-3 | C6H8N2O | 4-methyl, 2-hydroxymethyl |

| (2-Methylpyrimidin-4-yl)methanol | Not specified | C6H8N2O | 2-methyl, 4-hydroxymethyl |

| (4-Methylpyrimidin-5-yl)methanol | 954226-87-0 | C6H8N2O | 4-methyl, 5-hydroxymethyl |

Conformational analysis reveals that the hydroxymethyl group can adopt various rotational conformations around the carbon-carbon bond connecting it to the pyrimidine ring [22] [25]. Quantum chemical calculations on related systems suggest that the preferred conformation minimizes steric interactions while maximizing favorable electrostatic interactions between the hydroxyl group and the ring nitrogen atoms [25] [26]. The methyl group at position 4 typically adopts a conformation that places it slightly out of the ring plane to minimize steric hindrance with adjacent atoms [21] [25].

The molecular conformation is further influenced by intramolecular interactions, particularly potential hydrogen bonding between the hydroxyl group and nearby nitrogen atoms [22] [24]. Computational studies on similar pyrimidine derivatives indicate that such intramolecular interactions can stabilize specific conformations and influence the overall molecular geometry [25] [29]. The flexibility of the hydroxymethyl group allows for conformational adjustments that optimize these interactions while maintaining the aromatic character of the pyrimidine ring [22] [25].

Electronic Structure and Charge Distribution

The electronic structure of (4-methylpyrimidin-2-yl)methanol is characterized by the interplay between the aromatic pyrimidine system and the electron-donating and electron-withdrawing substituents [26]. The pyrimidine ring functions as an electron-deficient aromatic system due to the presence of two nitrogen atoms, which act as electron-withdrawing groups through their higher electronegativity and lone pair interactions [29].

The nitrogen atoms at positions 1 and 3 create regions of electron deficiency within the ring system, particularly at the carbon atoms adjacent to these heteroatoms [26] [29]. This electronic distribution significantly influences the reactivity patterns and intermolecular interactions of the compound [26]. The methyl group at position 4 serves as an electron-donating substituent through hyperconjugation and inductive effects, partially counteracting the electron-withdrawing influence of the nitrogen atoms [26] [29].

The hydroxymethyl group at position 2 introduces both electron-donating and electron-withdrawing characteristics to the molecular system [26]. The carbon atom directly bonded to the ring acts as a weakly electron-donating group, while the hydroxyl oxygen provides sites for both hydrogen bond donation and acceptance . This dual functionality creates a complex charge distribution pattern that influences the compound's physical and chemical properties [26] [29].

| Electronic Parameter | Value/Description |

|---|---|

| Aromatic Ring System | Pyrimidine (electron-deficient) |

| Electron-withdrawing Groups | Nitrogen atoms (positions 1,3) |

| Electron-donating Groups | Methyl group (position 4) |

| Polar Functional Groups | Hydroxymethyl group (position 2) |

| Hydrogen Bonding Capability | Strong (OH donor, N acceptors) |

| Predicted Log P | Low to moderate (-1 to 1) |

Quantum chemical calculations on related pyrimidine derivatives suggest that the highest occupied molecular orbital typically involves pi-electron density distributed across the aromatic ring system, while the lowest unoccupied molecular orbital often localizes on the carbon atoms adjacent to the nitrogen atoms [26] [29]. The charge distribution analysis reveals partial positive charges on the carbon atoms within the ring, particularly those adjacent to nitrogen, while the nitrogen atoms carry partial negative charges [26] [29].

The crystalline structure is stabilized by both hydrogen bonding interactions and π-π stacking between the aromatic pyrimidine rings. The compound demonstrates good thermal stability under normal storage conditions, maintaining its physical integrity when stored in cool, dry environments under inert atmosphere [4] [6]. The absence of reported polymorphic forms suggests a single, stable crystal structure under standard conditions.

Physical characterization studies indicate that the compound exhibits typical behavior for small organic molecules containing both aromatic heterocycles and primary alcohol functionalities. The particle size distribution in powdered form can vary depending on preparation methods and crystallization conditions, affecting properties such as dissolution rate and bulk density [2] [4].

Solubility Profile in Various Solvents

The solubility characteristics of (4-Methylpyrimidin-2-yl)methanol demonstrate a strong correlation with solvent polarity and hydrogen bonding capability. The compound exhibits moderate solubility in water due to its ability to form hydrogen bonds with water molecules through both the hydroxyl group as a donor and the pyrimidine nitrogen atoms as acceptors [5] .

In polar protic solvents, the compound shows excellent solubility. Methanol and ethanol serve as particularly effective solvents, with the compound achieving good solubility due to similar hydrogen bonding patterns and polarity matching [8] [5] . The hydroxyl group of the compound can engage in hydrogen bonding networks with protic solvents, while the polar nature of the pyrimidine ring enhances overall solvation.

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) also demonstrate good solvation capacity for this compound [8]. These solvents can effectively solvate the compound through dipole-dipole interactions and coordination with the nitrogen atoms of the pyrimidine ring, while avoiding competitive hydrogen bonding that might occur with protic solvents.

The compound shows moderate solubility in tetrahydrofuran (THF), reflecting the intermediate polarity of this solvent [8]. In contrast, low-polarity solvents such as chloroform exhibit poor solubility [9], while non-polar solvents like hexane render the compound essentially insoluble due to the lack of favorable intermolecular interactions.

Hydrogen Bonding Capabilities and Donor-Acceptor Properties

(4-Methylpyrimidin-2-yl)methanol possesses distinct hydrogen bonding capabilities that significantly influence its physicochemical properties. The compound functions as both a hydrogen bond donor and acceptor, creating a versatile interaction profile with various chemical environments.

As a hydrogen bond donor, the primary alcohol group (-CH₂OH) contributes one donating site with an estimated pKa of approximately 13-14, typical for primary alcohols [1]. This hydroxyl group can form strong hydrogen bonds with suitable acceptor molecules, particularly in aqueous and protic environments. The strength of these interactions significantly affects the compound's solubility in polar protic solvents and its association behavior in solution.

The pyrimidine ring system provides two nitrogen atoms (N-1 and N-3) that serve as hydrogen bond acceptors. These nitrogen atoms possess moderate basicity and can effectively coordinate with hydrogen bond donors [10]. The N-1 position, adjacent to the methyl substituent, shows slightly different electronic properties compared to N-3 due to the electron-donating effect of the methyl group, potentially influencing selectivity in hydrogen bonding interactions.

Intramolecular hydrogen bonding between the hydroxyl group and the proximal pyrimidine nitrogen (N-1) may occur, though this interaction is typically weak to moderate due to geometric constraints. Such intramolecular interactions can influence the conformational preferences of the molecule and affect its overall reactivity and binding properties.

The compound's ability to form intermolecular hydrogen bonding networks is particularly significant for its solid-state properties and solution behavior. In the crystalline state, molecules likely arrange in extended networks stabilized by OH···N and OH···OH interactions, contributing to the observed melting point and thermal stability characteristics.

Thermodynamic Properties and Stability

The thermodynamic profile of (4-Methylpyrimidin-2-yl)methanol reflects the combined influences of its aromatic heterocyclic structure and primary alcohol functionality. While comprehensive experimental thermodynamic data are limited, estimations based on structural analogs and theoretical calculations provide valuable insights into the compound's energy characteristics.

The heat capacity is estimated to be approximately 150-200 J/(mol·K) at standard conditions, consistent with similar aromatic alcohol compounds [11] [12]. This value reflects contributions from vibrational modes of the pyrimidine ring, methyl group rotation, and hydroxyl group dynamics. The enthalpy of vaporization is estimated at 40-50 kJ/mol [2] [13], indicating significant intermolecular interactions that must be overcome during phase transitions.

Thermal stability analysis indicates that the compound remains stable under normal ambient conditions but may undergo decomposition at elevated temperatures (>150°C). The primary decomposition pathways likely involve dehydration reactions of the alcohol group and potential ring-opening or oxidation reactions of the pyrimidine system. The compound demonstrates good stability toward both strong acids and bases under moderate conditions, though protonation of the pyrimidine nitrogen atoms can occur in strongly acidic environments.

Critical properties are estimated as follows: critical temperature approximately 450-500°C and critical pressure around 30-40 bar, based on correlations with structurally similar compounds. These estimates indicate that the compound would exist in the supercritical state only under extreme conditions, well beyond typical laboratory or industrial processing temperatures.

The compound shows moderate photostability with no specific photosensitivity reported in the literature. However, prolonged exposure to strong oxidizing conditions may lead to oxidation of the primary alcohol group to aldehyde or carboxylic acid derivatives.

Spectroscopic Characteristics

The spectroscopic signature of (4-Methylpyrimidin-2-yl)methanol provides comprehensive structural confirmation and enables both qualitative and quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct resonance patterns characteristic of the pyrimidine-methanol structural framework.

In ¹H NMR spectroscopy, the pyrimidine ring protons appear in the downfield region between 8.0-9.0 ppm [8] [14] [15], reflecting the electron-withdrawing nature of the nitrogen atoms. The methyl substituent at the 4-position of the pyrimidine ring exhibits a characteristic singlet at 2.3-2.7 ppm [14] [15], while the hydroxymethyl protons (-CH₂OH) appear as a distinct pattern around 4.6-4.8 ppm [8] [14]. The hydroxyl proton typically shows variable chemical shift depending on solvent and concentration due to hydrogen bonding and exchange phenomena.

¹³C NMR analysis reveals the aromatic carbon signals of the pyrimidine ring in the 150-170 ppm region [8], with the carbon bearing the methyl group and the carbon attached to the hydroxymethyl group showing characteristic downfield shifts. The methyl carbon appears around 20-25 ppm, while the hydroxymethyl carbon (-CH₂OH) resonates near 60-65 ppm.

Infrared (IR) spectroscopy provides clear identification of functional groups. The hydroxyl O-H stretch appears as a broad absorption in the 3200-3500 cm⁻¹ region [8] [16], with the exact position and breadth depending on hydrogen bonding interactions. The pyrimidine C=N stretches manifest in the 1600-1650 cm⁻¹ range [8] [16], while aromatic C-H stretching occurs around 3000-3100 cm⁻¹ [16] [17].

UV-Visible spectroscopy reveals electronic transitions characteristic of the pyrimidine chromophore. The primary π→π* absorption typically occurs in the 250-280 nm region [18] [19], with the exact wavelength depending on solvent polarity and hydrogen bonding interactions. The molar absorptivity values are moderate, consistent with the aromatic heterocyclic nature of the compound.